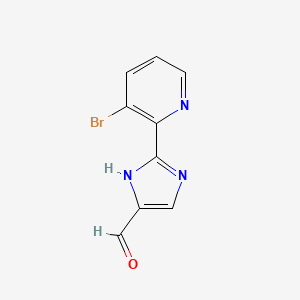
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine typically involves the chloromethylation of 2-(difluoromethyl)-3-methylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as quaternary ammonium salt . The reaction conditions are usually mild, and the process is efficient, making it suitable for industrial production.
Industrial Production Methods
For large-scale production, the process can be optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The industrial production methods focus on minimizing environmental impact and reducing production costs.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
科学的研究の応用
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for cell tracking and imaging.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can affect the function of the target proteins and alter cellular pathways. The difluoromethyl group can also influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
5-Chloromethylfurfural: Another compound with a chloromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
5-(Azidomethyl)furfural: Used in the synthesis of natural herbicides.
Uniqueness
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C8H8ClF2N |
|---|---|
分子量 |
191.60 g/mol |
IUPAC名 |
5-(chloromethyl)-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H8ClF2N/c1-5-2-6(3-9)4-12-7(5)8(10)11/h2,4,8H,3H2,1H3 |
InChIキー |
HLZCTIANBMVNPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)




![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)


